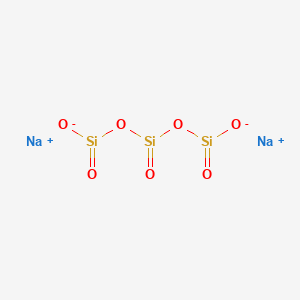
Sodium trisilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trisilicate is a versatile inorganic compound with the chemical formula Na₂Si₃O₇. It is a type of sodium silicate, which is a generic name for compounds containing sodium oxide and silica in various ratios. This compound is known for its effective corrosion inhibition, bleach stabilizing, and binding properties . It is recognized as environmentally safe and is particularly suitable for use in dry-mix products where less water is desired .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trisilicate can be synthesized using a high-pressure method. Crystals of this compound have been grown in the presence of melt at 9 GPa and 1200°C using a superpress . The reaction involves the combination of sodium oxide (Na₂O) and silica (SiO₂) under these conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by melting sand (SiO₂) and soda ash (Na₂CO₃) at high temperatures. The resulting product is a glassy solid that can be dissolved in water to create a liquid solution . This method is efficient and widely used in the production of various sodium silicates, including this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium trisilicate undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can undergo substitution reactions where sodium ions are replaced by other cations.
Common Reagents and Conditions:
Acids: this compound reacts with acids to form silica gel and sodium salts. For example, reacting with hydrochloric acid (HCl) produces silica gel and sodium chloride (NaCl).
Bases: It can react with strong bases like sodium hydroxide (NaOH) to form more complex silicates.
Major Products Formed:
Silica Gel: A common product formed from the reaction of this compound with acids.
Sodium Salts: Various sodium salts can be formed depending on the acid used in the reaction.
Scientific Research Applications
Sodium trisilicate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other silicates and silica-based materials.
Biology and Medicine: this compound is used in the formulation of certain pharmaceuticals and as a component in medical devices.
Industry: It is used in the production of ceramics, glass, and refractory materials.
Mechanism of Action
The mechanism of action of sodium trisilicate involves its ability to form a protective layer on surfaces, which inhibits corrosion. This is achieved through the formation of a silica gel layer that acts as a barrier against corrosive agents . In biological systems, its mechanism of action can involve interactions with cellular components, although specific pathways are less well-documented.
Comparison with Similar Compounds
Sodium Metasilicate (Na₂SiO₃): Another type of sodium silicate with a different ratio of sodium to silica.
Sodium Orthosilicate (Na₄SiO₄): Contains a higher proportion of sodium compared to sodium trisilicate.
Sodium Pyrosilicate (Na₆Si₂O₇): Similar in structure but with a different arrangement of silica units.
Uniqueness: this compound is unique due to its specific ratio of sodium to silica, which gives it distinct properties such as effective corrosion inhibition and bleach stabilization . Its ability to form a stable, protective layer makes it particularly valuable in industrial applications.
Properties
Molecular Formula |
Na2O7Si3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
disodium;bis[[oxido(oxo)silyl]oxy]-oxosilane |
InChI |
InChI=1S/2Na.O7Si3/c;;1-8(2)6-10(5)7-9(3)4/q2*+1;-2 |
InChI Key |
LDFLGRMLQPMMKX-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)O[Si](=O)O[Si](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















